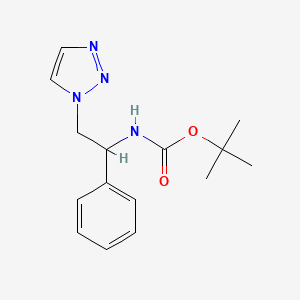

tert-butyl (1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethyl)carbamate

Description

tert-Butyl (1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethyl)carbamate is a carbamate-protected amine featuring a phenyl-substituted ethyl backbone and a 1,2,3-triazole ring. This compound is synthetically valuable due to the tert-butyl carbamate (Boc) group, which serves as a temporary protective group for amines in organic synthesis . The triazole moiety, often introduced via copper-catalyzed azide-alkyne cycloaddition (CuAAC), enhances its utility in medicinal chemistry and materials science .

Properties

IUPAC Name |

tert-butyl N-[1-phenyl-2-(triazol-1-yl)ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O2/c1-15(2,3)21-14(20)17-13(11-19-10-9-16-18-19)12-7-5-4-6-8-12/h4-10,13H,11H2,1-3H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKJPDYMMIATYQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CN1C=CN=N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethyl)carbamate typically involves a multi-step process:

Formation of the 1,2,3-Triazole Ring: This is often achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. Phenylacetylene reacts with an azide derivative under copper(I) catalysis to form the 1,2,3-triazole ring.

Attachment of the tert-Butyl Carbamate Group: The triazole intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for the click reaction and large-scale purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The phenyl ring can undergo electrophilic aromatic substitution reactions, including oxidation to form phenolic derivatives.

Reduction: The triazole ring is relatively stable, but under certain conditions, it can be reduced to form dihydrotriazoles.

Substitution: The tert-butyl carbamate group can be substituted under acidic or basic conditions to form various derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogenation over palladium on carbon (Pd/C) can reduce the triazole ring.

Substitution: Bases like sodium hydride or acids like hydrochloric acid can facilitate substitution reactions.

Major Products

Oxidation: Phenolic derivatives.

Reduction: Dihydrotriazoles.

Substitution: Various carbamate derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research has indicated that compounds containing triazole moieties exhibit significant antimicrobial properties. Tert-butyl (1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethyl)carbamate has been evaluated for its efficacy against various bacterial strains. A study demonstrated that derivatives of triazole compounds showed inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential use as antimicrobial agents in clinical settings .

1.2 Anti-inflammatory Properties

In a series of synthesized compounds related to tert-butyl carbamates, several exhibited promising anti-inflammatory activity when tested in vivo. For instance, a study focused on similar triazole derivatives showed significant reduction in carrageenan-induced rat paw edema, with inhibition percentages ranging from 39% to 54% . This positions tert-butyl (1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethyl)carbamate as a candidate for further development in anti-inflammatory therapies.

1.3 Anticancer Activity

The triazole ring has been associated with anticancer activity due to its ability to inhibit specific enzymes involved in cancer cell proliferation. Case studies have reported that triazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways . The specific application of tert-butyl (1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethyl)carbamate in this context is an area of ongoing research.

Agricultural Applications

2.1 Fungicides

Triazole compounds are widely recognized for their fungicidal properties. Tert-butyl (1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethyl)carbamate can potentially be developed into a fungicide that targets pathogenic fungi affecting crops. Research into similar compounds has shown effective control over fungal pathogens such as Fusarium spp. and Aspergillus spp., indicating a promising avenue for agricultural use .

2.2 Plant Growth Regulators

There is emerging evidence that triazole derivatives can act as plant growth regulators. These compounds may influence plant metabolism and growth patterns by modulating hormone levels or inhibiting specific metabolic pathways . The application of tert-butyl (1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethyl)carbamate in this capacity could enhance crop yield and resilience.

Material Science Applications

3.1 Polymer Chemistry

Tert-butyl (1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethyl)carbamate can serve as a functional monomer in the synthesis of polymers with enhanced properties. The incorporation of triazole units into polymer matrices has been shown to improve thermal stability and mechanical strength . These materials can be utilized in coatings and composites for various industrial applications.

3.2 Drug Delivery Systems

The unique chemical structure of tert-butyl (1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethyl)carbamate allows for the development of novel drug delivery systems. Its ability to form stable complexes with drugs can facilitate controlled release mechanisms, enhancing therapeutic efficacy while minimizing side effects .

Data Tables

Mechanism of Action

The mechanism of action of tert-butyl (1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethyl)carbamate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the carbamate group can form covalent bonds with nucleophilic sites on proteins.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Physical and Chemical Properties

- Melting Points: While explicit data for the target compound is unavailable, analogues like [15] are liquids or low-melting solids. The phenyl group in the target likely increases crystallinity and melting point compared to non-aromatic analogs.

- Solubility : The phenyl group enhances hydrophobicity, reducing aqueous solubility relative to [15] or [17].

- Reactivity :

- The 1,2,3-triazole in the target compound participates in hydrogen bonding and click chemistry, similar to [15] and [17] .

- Regiochemical differences (1- vs. 4-triazole) influence coordination with metal catalysts or biological targets .

- The benzotriazole in [19] offers greater aromatic stability but reduced reactivity in CuAAC .

Research Findings and Trends

- SHELX Software: Structural characterization of these compounds often relies on SHELX programs for crystallographic refinement, as noted in and .

- Industrial Relevance : and highlight commercial availability of simpler analogues, while the target compound’s complex structure may limit large-scale synthesis.

- Safety : Derivatives like [19] and [12] require careful handling due to reactive intermediates, as emphasized in safety data sheets .

Biological Activity

tert-butyl (1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethyl)carbamate is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound belongs to the class of triazoles, which are known for their diverse biological properties, including antifungal, antibacterial, and anticancer activities. This article explores the biological activity of this compound, supported by relevant research findings and case studies.

- Molecular Formula : C₁₅H₂₀N₄O₂

- Molecular Weight : 288.34 g/mol

- CAS Number : 2034586-64-4

The biological activity of triazoles is often attributed to their ability to inhibit specific enzymes or interfere with cellular processes. In the case of tert-butyl (1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethyl)carbamate, studies suggest that it may exert its effects through:

- Inhibition of Enzyme Activity : Triazole derivatives can inhibit cytochrome P450 enzymes, which are critical for the metabolism of various substrates in organisms.

- Antimicrobial Activity : The presence of the triazole ring contributes to its interaction with microbial cell membranes or specific targets within pathogens.

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. For instance:

- A study demonstrated that derivatives of triazoles showed potent activity against various fungal strains, including Candida species and Aspergillus species .

Anticancer Properties

Triazole derivatives have also been investigated for their anticancer potential:

- A case study highlighted that certain triazole compounds inhibited cancer cell proliferation by inducing apoptosis in cancer cells. The mechanism involved the activation of caspases and modulation of cell cycle regulators .

Data Table: Biological Activities of Related Triazole Compounds

Case Studies

- Antifungal Activity : In a controlled study, tert-butyl derivatives demonstrated a minimum inhibitory concentration (MIC) against Candida species comparable to established antifungal agents. The results indicated that these compounds could serve as lead candidates for further development in antifungal therapy.

- Anticancer Study : A recent investigation into the effects of triazole-based compounds on human cancer cell lines revealed that tert-butyl (1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethyl)carbamate significantly reduced cell viability in breast cancer cells through apoptosis induction mechanisms .

Q & A

Q. What are the most reliable synthetic routes for tert-butyl (1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethyl)carbamate, and how can reaction efficiency be optimized?

- Methodological Answer : The compound’s 1,2,3-triazole moiety suggests synthesis via copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example:

- React tert-butyl (2-azidoethyl)carbamate with phenylacetylene under Cu(I) catalysis (e.g., CuSO₄·5H₂O and sodium ascorbate) in a 1:1 mixture of H₂O and tert-butanol at 25°C for 12–24 hours .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2:1 alkyne:azide ratio) and catalyst loading (5 mol%) to minimize byproducts. Purify via silica gel chromatography (ethyl acetate/hexane gradient) .

Q. Example Reaction Conditions :

| Reactant A | Reactant B | Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| tert-butyl (2-azidoethyl)carbamate | Phenylacetylene | CuSO₄·5H₂O | H₂O/t-BuOH | 24 | 85–92 |

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : Use reverse-phase HPLC (C18 column, 70:30 acetonitrile/water, 1 mL/min flow rate). Compare retention time to standards.

- Structural Confirmation :

- NMR : ¹H NMR (DMSO-d₆) should show tert-butyl singlet at δ 1.38 ppm, triazole protons at δ 7.8–8.1 ppm, and aromatic protons (phenyl) at δ 7.2–7.5 ppm .

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 316.178 (calculated for C₁₆H₂₂N₄O₂) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer :

- Store at –20°C under inert gas (argon) to prevent hydrolysis of the carbamate group. Use amber vials to avoid photodegradation. Stability tests show <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or conformation?

- Methodological Answer :

- Grow single crystals via slow evaporation from ethyl acetate. Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) at 100 K. Use SHELXL for refinement:

- Key Parameters : R-factor <5%, wR₂ <10%, goodness-of-fit ~1.0. Anisotropic displacement parameters for non-H atoms .

- Analysis : WinGX/ORTEP can visualize the triazole-phenyl dihedral angle (typically 15–30°) and hydrogen-bonding networks (e.g., N–H···O interactions stabilizing the carbamate group) .

Q. Example Crystallographic Data :

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| a, b, c (Å) | 10.2, 12.5, 14.8 |

| Resolution (Å) | 0.84 |

| R-factor (%) | 4.2 |

Q. What strategies address contradictory bioactivity data in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Control Experiments : Test analogs with modified triazole substituents (e.g., methyl vs. phenyl) to isolate electronic effects.

- Computational Modeling : Perform molecular docking (AutoDock Vina) to compare binding affinities to target proteins (e.g., kinases). Correlate docking scores (ΔG < –8 kcal/mol) with experimental IC₅₀ values .

- Statistical Validation : Use multivariate regression to identify confounding variables (e.g., solvent polarity in assays) .

Q. How can researchers mitigate side reactions during functionalization of the triazole ring?

- Methodological Answer :

- Regioselectivity : Use Sonogashira coupling with Pd(PPh₃)₄/CuI to introduce alkynes at the triazole C4 position. Monitor regiochemistry via NOESY (cross-peaks between triazole H and adjacent substituents) .

- Side Reactions : Add 2,6-lutidine to suppress protodeboronation in Suzuki-Miyaura couplings. Quench excess reagents with scavenger resins (e.g., MP-TsOH) .

Data Contradiction Analysis

Q. How should discrepancies in reported melting points or spectral data be resolved?

- Methodological Answer :

- Reproducibility : Verify purity via elemental analysis (%C, %H, %N within ±0.3% of theoretical values).

- Polymorphism : Perform DSC to detect multiple melting endotherms. Use PXRD to compare crystal forms .

- Spectral Artifacts : Re-record NMR in deuterated chloroform vs. DMSO to assess solvent-induced shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.